1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide
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Overview
Description
This compound is a benzene dicarboxamide derivative with a hydroxy group and a pyridine-ethyl group attached. Benzene dicarboxamides are a class of organic compounds that have been studied for various applications, including medicinal chemistry .
Molecular Structure Analysis
The compound contains a benzene ring, which is a stable, aromatic ring. It also has a pyridine ring, which is a six-membered ring with one nitrogen atom, known for its basicity and ability to coordinate to metals. The hydroxy group (-OH) and the amide groups (-CONH2) can participate in hydrogen bonding, which can influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound contains several functional groups (hydroxy, amide, and pyridine) that could potentially undergo various chemical reactions. For example, the hydroxy group might be involved in condensation or substitution reactions, and the amide group could participate in hydrolysis or reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Scientific Research Applications
Photocatalytic Degradation
One study explores the kinetics and products of TiO2 photocatalytic degradation of pyridine in water, indicating the potential use of pyridine derivatives in environmental cleanup and pollution control. The study found that hydroxylation predominantly occurs at specific positions on the pyridine ring, leading to various intermediate compounds before mineralization to simpler forms like NH4+ ions (Maillard-Dupuy et al., 1994).
Crystal Structure Analysis
Another area of application is in the structural analysis of pharmaceutical compounds. For instance, the crystal structure of Dabigatran etexilate tetrahydrate was determined, showcasing the interaction between benzene and pyridine rings. Such analyses are crucial for understanding the physical characteristics and stability of drug compounds (Liu et al., 2012).
Organic Synthesis and Functionalization
The compound's structure lends itself to various synthetic transformations and functionalization reactions. Research into acid-catalyzed ring opening in related compounds highlights innovative pathways to synthesize complex organic molecules, demonstrating the compound's utility in organic chemistry (Gazizov et al., 2015).
Corrosion Inhibition
In material science, derivatives of pyridine have been examined for their corrosion inhibitive behavior on metal surfaces. Studies demonstrate that specific structural configurations of these compounds can effectively protect metals in corrosive environments, underscoring their potential in industrial applications (Murmu et al., 2019).
Photopolymerization and Material Properties
Additionally, research into photosensitive poly(benzoxazole) precursors derived from similar compounds shows applications in creating light-sensitive materials. These materials have significant potential in the development of advanced photopolymerization processes and high-performance polymers (Ebara et al., 2003).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and imidazole derivatives show a broad range of biological activities .
Mode of Action
It’s known that the rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions . The strong intramolecular hydrogen bond causes the C-methyl groups to tilt away from the cavity of the head group pyridine .
Biochemical Pathways
Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The solubility of a similar compound, n1,n3,n5-tris(pyridin-4-yl)benzene-1,3,5-tricarboxamide, has been studied in different solvents , which could provide some insights into the bioavailability of the compound .
Result of Action
Similar compounds such as indole derivatives have been found to possess various biological activities , suggesting that this compound may also have diverse biological effects.
Action Environment
The synthesis of similar compounds has been found to be influenced by different reaction conditions , suggesting that the action of this compound may also be influenced by environmental factors.
Future Directions
Properties
IUPAC Name |
3-N-hydroxy-1-N-(2-pyridin-4-ylethyl)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(17-9-6-11-4-7-16-8-5-11)12-2-1-3-13(10-12)15(20)18-21/h1-5,7-8,10,21H,6,9H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRMJRXOJRREKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NO)C(=O)NCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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